(2-(Methylsulfonamido)phenyl)boronic acid
Overview
Description
(2-(Methylsulfonamido)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methylsulfonamido group
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known for their wide utility in asymmetric synthesis .
Mode of Action
Boronic acids and their derivatives are generally involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Organoboron compounds, in general, are known to be involved in a broad array of diverse molecules with high enantioselectivity .
Biochemical Analysis
Biochemical Properties
(2-(Methylsulfonamido)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases and kinase enzymes . These enzymes are involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The compound interacts with these enzymes through covalent bonding, leading to the inhibition of their activity. This interaction is essential for regulating various biochemical pathways and maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The compound binds to the active sites of enzymes, leading to their inhibition or activation. This binding is often facilitated by the formation of covalent bonds between the boronic acid group and the enzyme’s active site residues. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. These interactions are essential for maintaining cellular energy balance and supporting various metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within specific cellular compartments, ensuring its availability for biochemical interactions. The distribution of the compound can also be influenced by its chemical properties, such as solubility and affinity for specific cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit specific enzymes. The precise localization of the compound within the cell can significantly impact its biochemical effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methylsulfonamido)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method involves the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a diboron reagent under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand to stabilize the palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2-(Methylsulfonamido)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.
Substitution: The methylsulfonamido group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl
Properties
IUPAC Name |
[2-(methanesulfonamido)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRMOEFOTPSWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NS(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378532 | |
Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756520-78-2 | |
Record name | B-[2-[(Methylsulfonyl)amino]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756520-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 756520-78-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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